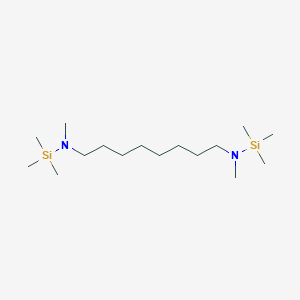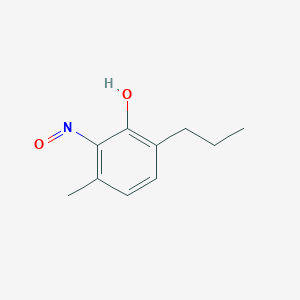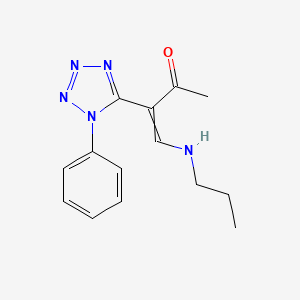
N~1~,N~8~-Dimethyl-N~1~,N~8~-bis(trimethylsilyl)octane-1,8-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~1~,N~8~-Dimethyl-N~1~,N~8~-bis(trimethylsilyl)octane-1,8-diamine is an organic compound with a unique structure that includes both dimethyl and trimethylsilyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N1,N~8~-Dimethyl-N~1~,N~8~-bis(trimethylsilyl)octane-1,8-diamine typically involves the reaction of octane-1,8-diamine with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of trimethylsilyl groups.
Industrial Production Methods: Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Análisis De Reacciones Químicas
Types of Reactions: N1,N~8~-Dimethyl-N~1~,N~8~-bis(trimethylsilyl)octane-1,8-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides.
Reduction: It can be reduced to form secondary amines.
Substitution: The trimethylsilyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) are used.
Substitution: Reagents like halogens or alkylating agents can be used for substitution reactions.
Major Products:
Oxidation: Amine oxides.
Reduction: Secondary amines.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
N~1~,N~8~-Dimethyl-N~1~,N~8~-bis(trimethylsilyl)octane-1,8-diamine has several applications in scientific research:
Biology: Potential use in the modification of biomolecules for enhanced stability and activity.
Medicine: Investigated for its potential in drug delivery systems due to its ability to modify the solubility and permeability of drugs.
Industry: Utilized in the production of advanced materials with unique properties, such as increased hydrophobicity and thermal stability.
Mecanismo De Acción
The mechanism of action of N1,N~8~-Dimethyl-N~1~,N~8~-bis(trimethylsilyl)octane-1,8-diamine involves its ability to interact with various molecular targets through its functional groups. The trimethylsilyl groups can enhance the lipophilicity of the compound, allowing it to interact with lipid membranes and other hydrophobic environments. The dimethyl groups can participate in hydrogen bonding and other interactions with target molecules, influencing their activity and stability.
Comparación Con Compuestos Similares
- N~1~,N~8~-Dimethyl-N~1~,N~8~-bis(trimethylsilyl)octane-1,8-diamine
- N~1~,N~8~-Dimethyl-N~1~,N~8~-bis(trimethylsilyl)decane-1,10-diamine
- N~1~,N~8~-Dimethyl-N~1~,N~8~-bis(trimethylsilyl)hexane-1,6-diamine
Comparison: N1,N~8~-Dimethyl-N~1~,N~8~-bis(trimethylsilyl)octane-1,8-diamine is unique due to its specific chain length and the presence of both dimethyl and trimethylsilyl groups. This combination provides a balance of hydrophobicity and reactivity that is not found in similar compounds with different chain lengths or functional groups. The specific arrangement of these groups allows for unique interactions with target molecules, making it a valuable compound in various applications.
Propiedades
Número CAS |
160109-15-9 |
|---|---|
Fórmula molecular |
C16H40N2Si2 |
Peso molecular |
316.67 g/mol |
Nombre IUPAC |
N,N'-dimethyl-N,N'-bis(trimethylsilyl)octane-1,8-diamine |
InChI |
InChI=1S/C16H40N2Si2/c1-17(19(3,4)5)15-13-11-9-10-12-14-16-18(2)20(6,7)8/h9-16H2,1-8H3 |
Clave InChI |
HKWPFQKKMQPSPI-UHFFFAOYSA-N |
SMILES canónico |
CN(CCCCCCCCN(C)[Si](C)(C)C)[Si](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[2-Methyl-4-(3-methylbutyl)phenyl]thiophene-2-sulfonyl chloride](/img/structure/B14275811.png)



![Ethyl 2-[9-(pyridin-4-ylmethyl)fluoren-9-yl]acetate](/img/structure/B14275835.png)



![S-[3-(Trimethoxysilyl)propyl] heptadecafluorononanethioate](/img/structure/B14275861.png)

![Pyridine, 3-bromo-5-chloro-2-[4-[(tetrahydro-2H-pyran-2-yl)oxy]butyl]-](/img/structure/B14275880.png)

![N-Benzyl-N-[cyano(phenyl)methyl]acetamide](/img/structure/B14275885.png)
![Glycine, N-[1-(2-hydroxyphenyl)ethylidene]-](/img/structure/B14275886.png)
